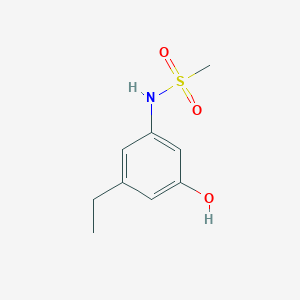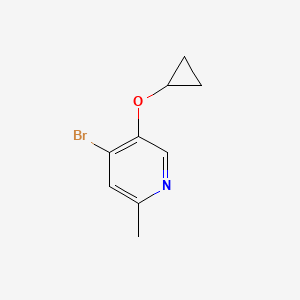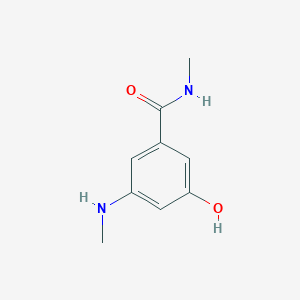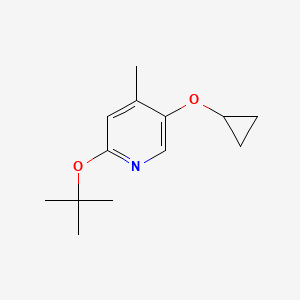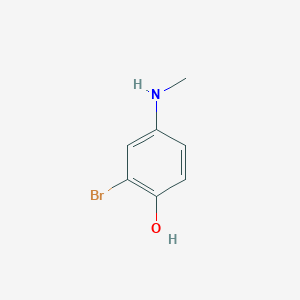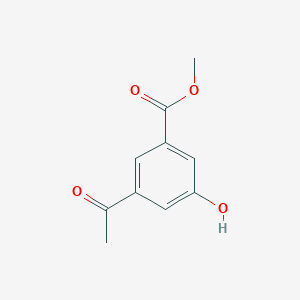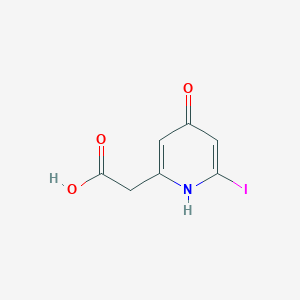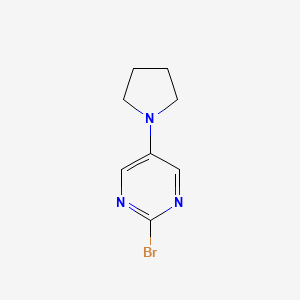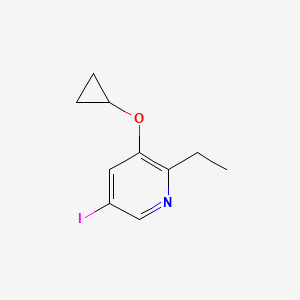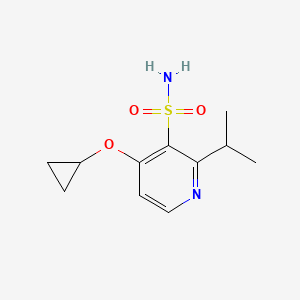
4-Cyclopropoxy-2-ethyl-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-ethyl-5-methoxypyridine is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an ethyl group, and a methoxy group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-ethyl-5-methoxypyridine typically involves several steps, including the formation of the pyridine ring and the subsequent introduction of the cyclopropoxy, ethyl, and methoxy groups. One common method involves the reaction of 2-ethyl-5-methoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Cyclopropoxy-2-ethyl-5-methoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
4-Cyclopropoxy-2-ethyl-5-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-ethyl-5-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methoxy groups can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-Cyclopropoxy-2-ethyl-5-methoxypyridine include:
5-Cyclopropoxy-2-ethyl-4-methoxypyridine: This compound has a similar structure but with the positions of the methoxy and cyclopropoxy groups swapped.
4-Cyclopropoxy-2-methyl-5-methoxypyridine: This compound differs by having a methyl group instead of an ethyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-ethyl-5-methoxypyridine |
InChI |
InChI=1S/C11H15NO2/c1-3-8-6-10(14-9-4-5-9)11(13-2)7-12-8/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
JCFTZUBMRAFZBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=N1)OC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


